
6-bromo-5-iodo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 6th and 5th positions of the indole ring, respectively. Indole derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-iodo-1H-indole typically involves the halogenation of indole. One common method is the sequential bromination and iodination of indole. The process begins with the bromination of indole using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane. The brominated product is then subjected to iodination using iodine or an iodine source such as potassium iodide in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, and Heck reactions, facilitated by palladium catalysts. These reactions are useful for forming carbon-carbon bonds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation/Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reactions and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
6-Bromo-5-iodo-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-5-iodo-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s binding affinity and specificity towards its molecular targets. The indole ring structure allows for interactions with various biological macromolecules, facilitating its role in medicinal chemistry.
Comparison with Similar Compounds
5-Bromo-6-iodo-1H-indole: A positional isomer with bromine and iodine atoms swapped.
6-Bromo-1H-indole: Lacks the iodine atom, making it less versatile in certain reactions.
5-Iodo-1H-indole: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 6-Bromo-5-iodo-1H-indole’s unique substitution pattern provides distinct reactivity and selectivity in chemical reactions. The presence of both bromine and iodine allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H5BrIN |
|---|---|
Molecular Weight |
321.94 g/mol |
IUPAC Name |
6-bromo-5-iodo-1H-indole |
InChI |
InChI=1S/C8H5BrIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H |
InChI Key |
YIEGGVRQVSJXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(14S,27R)-22,33-dimethoxy-28-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12814008.png)
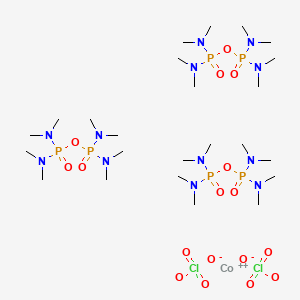
![1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12814018.png)
![N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide](/img/structure/B12814025.png)
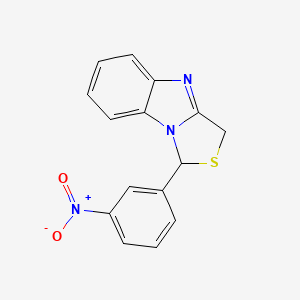

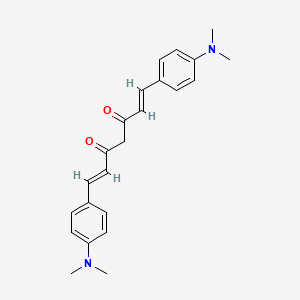

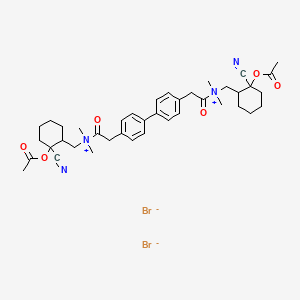
![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)
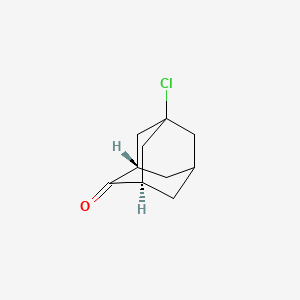

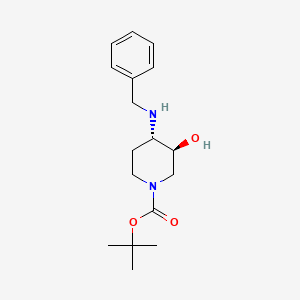
![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
